molecular formula C15H20N4O3 B1382386 N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine CAS No. 92653-78-6

N'-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine

Cat. No.: B1382386
CAS No.: 92653-78-6
M. Wt: 304.34 g/mol
InChI Key: MNKKQQWDHRYULB-UHFFFAOYSA-N
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Description

N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is a chemical compound known for its antibacterial properties. It is often used as a reference standard in pharmaceutical testing and research. The compound is also known by its synonym, Trimethoprim Impurity A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with N-methyl-2,4-diaminopyrimidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinedione, while reduction may produce N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidine .

Scientific Research Applications

N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the bacterial enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, a cofactor required for the production of nucleic acids and proteins. By inhibiting this enzyme, N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methyl-5-(3,4,5-trimethoxybenzyl)-2,4-pyrimidinediamine is unique due to its specific structure, which allows it to be used as a reference standard in pharmaceutical testing. Its antibacterial properties and mechanism of action make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-N-methyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-17-14-10(8-18-15(16)19-14)5-9-6-11(20-2)13(22-4)12(7-9)21-3/h6-8H,5H2,1-4H3,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKKQQWDHRYULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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